molecular formula C12H18 B13756635 (3.3.3)-Propellane, 2-methylene- CAS No. 111917-14-7

(3.3.3)-Propellane, 2-methylene-

Cat. No.: B13756635
CAS No.: 111917-14-7
M. Wt: 162.27 g/mol
InChI Key: JRBVAAGYBLRKMS-UHFFFAOYSA-N
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Description

(3.3.3)-Propellane, 2-methylene- is a highly strained organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its unusual bonding and high strain energy, which make it a fascinating subject for theoretical and experimental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3.3.3)-Propellane, 2-methylene- typically involves the formation of the bicyclic core followed by the introduction of the methylene group. One common method includes the cyclization of appropriate precursors under high-pressure conditions to form the strained bicyclic structure. The methylene group can then be introduced via a Wittig reaction or similar methodology.

Industrial Production Methods

Industrial production of (3.3.3)-Propellane, 2-methylene- is less common due to the complexity and cost associated with its synthesis. advancements in synthetic techniques and the development of more efficient catalysts may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

(3.3.3)-Propellane, 2-methylene- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of less strained bicyclic compounds.

    Substitution: The methylene group can participate in substitution reactions, leading to a range of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of (3.3.3)-Propellane, 2-methylene- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to manage the high strain energy of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3.3.3)-Propellane, 2-methylene- has several applications in scientific research:

    Chemistry: It serves as a model compound for studying strain energy and reactivity in highly strained systems.

    Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.

    Industry: While not widely used industrially, its unique properties make it a candidate for specialized applications in materials science and catalysis.

Mechanism of Action

The mechanism by which (3.3.3)-Propellane, 2-methylene- exerts its effects is primarily related to its high strain energy and the reactivity of the methylene group. The compound can undergo various reactions that relieve strain, often involving the formation of new bonds or the breaking of existing ones. Molecular targets and pathways involved in these reactions are typically those that can accommodate or benefit from the release of strain energy.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.0]octane: Another highly strained bicyclic compound, but without the methylene group.

    Cubane: Known for its high strain energy and unique cubic structure.

    Norbornane: A less strained bicyclic compound often used as a comparison for studying strain effects.

Uniqueness

(3.3.3)-Propellane, 2-methylene- is unique due to its combination of high strain energy and the presence of a reactive methylene group. This makes it more reactive and versatile in chemical reactions compared to other similar compounds.

Properties

CAS No.

111917-14-7

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

2-methylidenetricyclo[3.3.3.01,5]undecane

InChI

InChI=1S/C12H18/c1-10-4-9-11-5-2-7-12(10,11)8-3-6-11/h1-9H2

InChI Key

JRBVAAGYBLRKMS-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC23C1(CCC2)CCC3

Origin of Product

United States

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